Tautomeric Preference – 4H‑Form Stability vs. 1H‑Tautomers
DFT (B3LYP/6‑311G(d,p)) calculations on a series of 1,2,4‑triazole derivatives revealed that the 4H‑tautomer is thermodynamically more stable than the 1H‑tautomer for all studied molecules [1]. This contrasts with the common 3‑chloro‑1H‑1,2,4‑triazole (CAS 6818‑99‑1), which predominantly exists in the 1H‑form and therefore exhibits a different hydrogen‑bond donor/acceptor arrangement and acid‑base behavior.
| Evidence Dimension | Tautomeric stability |
|---|---|
| Target Compound Data | 4H‑tautomer favored (class‑level DFT result) |
| Comparator Or Baseline | 3‑Chloro‑1H‑1,2,4‑triazole (predominantly 1H‑tautomer) |
| Quantified Difference | N/A – qualitative class‑level ranking |
| Conditions | DFT B3LYP/6‑311G(d,p) in aqueous phase (IEFPCM) |
Why This Matters
The 4H‑tautomer positions the labile proton at N‑4, altering the hydrogen‑bond network and potentially affecting solubility, target binding, and crystallinity compared with 1H‑tautomer analogs.
- [1] Türker, L., et al. Quantum chemical studies on tautomerism and basicity behavior of some 1,2,4‑triazole derivatives. Turk. J. Chem. 2010, 34, 977‑988. DOI: 10.3906/kim-1001-564. View Source
